molecular formula C11H10N2O2 B1598736 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 99984-70-0

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1598736
CAS RN: 99984-70-0
M. Wt: 202.21 g/mol
InChI Key: NRVPYMGFCLDQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the pyrazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been utilized in synthesizing novel compounds, including various heterocyclic derivatives. For instance, it has been used in the synthesis of novel imidazol-5(4H)-ones through a one-pot three-component cyclocondensation process, highlighting its versatility in organic synthesis (Khalifa, Al-Omar, & Nossier, 2017).

  • Reductive Amination Process : The chemical has been a key component in the reductive amination of aldehydes and ketones, showcasing its utility in synthesizing secondary amines. These amines are significant in creating biologically active molecules and intermediates for pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Biological Applications

  • Antimicrobial Activity : Schiff bases formed from 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and chitosan have been studied for their antimicrobial properties. These bases demonstrated activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

  • Synthesis of Bioactive Compounds : The chemical has been used in synthesizing bioactive pyrazole analogues with antimicrobial and antioxidant properties. This demonstrates its role in the development of new therapeutic agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Material Science and Chemistry

  • Formation of Complex Structures : The compound has been instrumental in forming complex structures like reduced bipyrazoles and other derivatives. These structures have potential applications in materials science and molecular engineering (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Synthesis of Heterocycles : It has played a crucial role in synthesizing various heterocyclic compounds, including tricyclic, tetracyclic, and pentacyclic N-heterocycles. These compounds have potential applications in pharmaceuticals and other areas of chemistry (Deore, Dingore, & Jachak, 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPYMGFCLDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399576
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

99984-70-0
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a −78° C. solution of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole (506 mg, 2.0 mmol) in anhydrous tetrahydrofuran (20 mL) was added n-butyllithium in hexane (0.95 mL, 2.4 mmol). The reaction was stirred for 2 h at −78° C. N,N-dimethylformamide (292 mg, 4 mmol) was added and the reaction continued to stir at −78° C. for 1 h, then at room temperature for 2 h. The reaction was quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×30 mL). The combined organics were washed with brine (30 mL), dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (80 mg, 20%) as a yellow oil. 1H NMR (400 MHz, CDCl3, δ): 9.95 (s, 1H), 8.33 (s, 1H), 8.13 (s, 1H), 7.62 (d, J=9.2 Hz, 2H), 7.01 (d, J=9.2 Hz, 2H), 3.86 (s, 3H).
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Citations

For This Compound
5
Citations
VN Reddy, L Yamini, YJ Rao, CP Rao - Medicinal Chemistry Research, 2017 - Springer
A series of pyrazole-4-carbaldehyde containing coumarin derivatives (9a–l) were achieved starting from substituted 6-hydroxy-4-methyl coumarins in a facial manner by Vilsmeier–…
Number of citations: 6 link.springer.com
N Renuka, KA Kumar - Int. J. Pharm. Pharm. Sci., 2015 - researchgate.net
Objectives: The aim of the present study was to synthesize a series of novel bridged pyrans as antimicrobial agents. Methods: An isomeric mixture of 3-(4-ethoxy-10-methyl-8-oxo-2-…
Number of citations: 7 www.researchgate.net
R Kenchappa, YD Bodke, A Chandrashekar… - Arabian Journal of …, 2017 - Elsevier
The present work describes the synthesis of 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one …
Number of citations: 72 www.sciencedirect.com
P Gurunanjappa, VH Kameshwar, AK Kariyappa - Asian J. Chem, 2017 - academia.edu
A series of six new 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives were synthesized by Vilsmeier-Haack reaction of phenyl hydrazones. The new …
Number of citations: 13 www.academia.edu
BC Goudarshivannanavar, H Jayadevappa… - 2009 - nopr.niscpr.res.in
A short synthesis of benzo[b]furo indolyls 3a-g from 2-acetylbenzofuran 1 in two steps and corresponding pyrazoles 4a-g is described. An interesting scale-up procedure for the …
Number of citations: 19 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.